5,7,3',5'-Tetrahydroxyflavanone
Overview
Description
5,7,3',5'-tetrahydroxyflavanone is a tetrahydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5, 7, 3' and 5' respectively. It has been isolated from Cyperus teneriffae. It has a role as a plant metabolite. It derives from a flavanone.
2-(3, 5-Dihydroxyphenyl)-5, 7-dihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. 2-(3, 5-Dihydroxyphenyl)-5, 7-dihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 5-Dihydroxyphenyl)-5, 7-dihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one can be biosynthesized from flavanone.
Scientific Research Applications
Spectroscopic Properties and Theoretical Modeling
- Spectroscopic and Theoretical Analysis : A study focused on 5,7,3',5'-Tetrahydroxyflavanone isolated from Olea ferruginea leaves, developing a theoretical model to understand its electronic and spectroscopic properties. Using Density Functional Theory (DFT), the study provided insights into the compound's geometric and electronic properties, correlating theoretical vibrational frequencies with experimental IR spectrum data. This research is fundamental for understanding the antioxidant and other activities of the compound (Hashmi et al., 2014).
Antibacterial and Antioxidant Activities
- Antibacterial Efficacy and Radical Scavenging Potential : Research on Erythrina livingstoniana led to the isolation of flavanones structurally similar to this compound, which demonstrated significant antibacterial efficacy against various bacterial strains and weak radical scavenging properties. This implies potential applications of such compounds in treating bacterial infections and as antioxidants (Bedane et al., 2015).
Allelopathic Mechanism in Agriculture
- Allelopathic Potential in Agriculture : A study on Desmodium uncinatum root exudate identified isoflavanones related to this compound. These compounds exhibited properties that could induce germination of seeds from parasitic weeds and inhibit radical growth, suggesting a potential allelopathic mechanism for managing parasitic weed infestation in agriculture (Tsanuo et al., 2003).
Enzymatic Degradation Studies
- Enzymatic Degradation : Research demonstrated a novel flavanone-degradation pathway where 5,7,3',4'-tetrahydroxyflavanone-7-O-glucoside was synthesized and degraded, shedding light on flavonoid metabolism and potential applications in biochemical studies and pharmacology (Janistyn & Stocker, 1976).
Flavonoid Biosynthesis and Herbal Medicine
- Role in Herbal Medicine and Biosynthesis : A study on Andrographis paniculata, a medicinal plant, revealed the isolation of flavonoids including compounds related to this compound. Understanding the structure and biosynthesis of these compounds could enhance the therapeutic potential of herbal medicines (Rao et al., 2004).
Anti-MRSA Activity
- Anti-MRSA Activity : Research comparing the antibacterial activity of various flavanones against methicillin-resistant Staphylococcus aureus (MRSA) indicated that certain structural characteristics, like 2',4'-dihydroxylation, enhance anti-MRSA activity. This suggests potential applications in addressing antibiotic-resistant infections (Tsuchiya et al., 1997).
Antitubulin Activity in Cancer Research
- Antitubulin Activity : A semisynthesis study of natural flavones, structurally similar to this compound, showed binding affinity to tubulin, indicating potential applications in cancer research, specifically in developing antitubulin agents (Lewin et al., 2010).
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOUUNTAVCXBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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